3,5-Dimethyl-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-4-amine

drug design lipophilicity permeability

Standard non-fluorinated pyrazol-4-amines suffer from rapid metabolic N-deamination, undermining PK profiles. This fully substituted analog eliminates the N1-H donor and introduces a 2,2,3,3-tetrafluoropropyl chain (XLogP3 1.8), shifting metabolic soft spots. - Enables reliable SAR by removing confounding H-bond donor variability vs. des-fluoro or mono-methyl analogs. - Compact, lipophilic core fills ATP-binding sub-pockets; fluorine atoms provide metabolic shielding for JAK2/p38α inhibitor programs. - Supplied at research-grade purity (97%); shipped ambient globally from US stock.

Molecular Formula C8H11F4N3
Molecular Weight 225.19 g/mol
CAS No. 1006486-98-1
Cat. No. B13639501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-4-amine
CAS1006486-98-1
Molecular FormulaC8H11F4N3
Molecular Weight225.19 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1CC(C(F)F)(F)F)C)N
InChIInChI=1S/C8H11F4N3/c1-4-6(13)5(2)15(14-4)3-8(11,12)7(9)10/h7H,3,13H2,1-2H3
InChIKeyHCAVZFKBRUOQMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethyl-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-4-amine Overview


3,5-Dimethyl-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-4-amine (CAS 1006486-98-1) is a fully substituted 4-amino-pyrazole bearing a 2,2,3,3-tetrafluoropropyl chain at N1 and methyl groups at both C3 and C5. This arrangement eliminates the N1–H donor present in the parent heterocycle while introducing four fluorine atoms that modulate lipophilicity and metabolic stability [1]. The compound is supplied as a research-grade intermediate (typical purity ≥97%) and serves as a versatile scaffold for the synthesis of fluorinated bioactive molecules .

Fully substituted 4-amino-pyrazole scaffold with tetrafluoropropyl chain
Fluorine atoms reported to modulate lipophilicity and metabolic stability
Research-grade intermediate for synthesis of fluorinated bioactive molecules

Analogue Interchangeability Risks


Compounds that share the pyrazol-4-amine core but differ in the number of methyl substituents or the length of the fluoroalkyl chain exhibit markedly different computed lipophilicity (XLogP3), molecular weight, and hydrogen-bond donor count [1]. Even a single methyl deletion drops the predicted log P by 0.4–0.8 units, which can translate to a >2‑fold difference in membrane partitioning [2]. The fully substituted N1-tetrafluoropropyl group concurrently removes the N1–H donor, altering the hydrogen-bond network relative to the non-fluorinated parent [3]. These physicochemical shifts mean that biological or formulation data obtained with a close analog cannot be assumed to hold for the title compound, making deliberate selection essential for reproducible SAR campaigns.

Methyl group count shifts predicted lipophilicity and may alter membrane partitioning profiles relative to des-methyl or mono-methyl analogs.
Tetrafluoropropyl chain eliminates N1–H donor present in parent pyrazole, changing hydrogen-bond network and target engagement potential vs. non-fluorinated analogs.
Minor substituent variations produce substantial shifts in physicochemical properties; SAR data from close analogs may not transfer without experimental verification.

Evidence for Differentiated Selection


Higher Lipophilicity vs Analogues

The target compound's XLogP3 (1.8) is 0.8 log units higher than the des-methyl analogue (1.0) and 0.4 log units above the mono-methyl analogue (1.4) [1]. This computational prediction indicates that dual methylation on the pyrazole ring significantly increases hydrophobicity, which empirical QSAR models associate with enhanced passive membrane permeability [2].

Lipophilicity vs Analogues
Reported
Target XLogP3 1.8 vs Des-methyl 1.0 Mono-methyl 1.4
Reported log P difference may influence permeability and protein binding in cell-based assays.
Computed by XLogP3 3.0; class-level QSAR association.
drug design lipophilicity permeability

Stepwise Molecular Weight Tuning

The molecular weight of the title compound (225.19 g/mol) is 28.06 g/mol higher than the des-methyl analog (197.13 g/mol) and 14.03 g/mol higher than the mono-methyl analog (211.16 g/mol) [1]. This incremental increase corresponds to the addition of one or two methyl groups while retaining the tetrafluoropropyl chain, providing a rational progression within the same chemical series [2].

Molecular Weight Tuning
Reported
225.19 g/mol
+28.06 vs des-methyl · +14.03 vs mono-methyl
Incremental methylation enables systematic steric probe design without altering fluorinated chain.
Each 14 Da step corresponds to one methyl group addition.
molecular weight lead optimization physicochemical properties

Higher Purity vs Mono-Methyl Analogue

Leading suppliers list the minimum purity of the title compound at 97% , whereas the closest mono-methyl analog (CAS 1006487-02-0) is typically supplied at 95% purity . The 2‑percentage‑point difference reduces the maximum potential impurity burden by 40% relative to the lower‑purity grade of the comparator, which is relevant for early‑stage biological assays where trace impurities can confound dose‑response interpretation.

Purity Specification
Specification review
97% typical
Mono-methyl analog: 95%
Higher purity specification may reduce impurity interference in dose-response assays.
Supplier COA verification recommended; lot-dependent.
purity procurement reproducibility

Research and Industrial Applications


Scaffold for Fluorinated Kinase Inhibitor Design

The fully substituted pyrazole core with a tetrafluoropropyl side chain provides a compact, lipophilic scaffold suitable for occupying the ATP-binding pocket of kinases. The dual methylation (C3 and C5) fills small hydrophobic sub-pockets that the mono-methyl or des-methyl analogs cannot fully engage [1]. This compound is positioned as a key intermediate for constructing selective JAK2 or p38α inhibitors, where the fluorine atoms contribute to metabolic shielding [2].

Building Block for Agrochemical Lead Optimization

Fluorinated pyrazoles are established pharmacophores in fungicides and herbicides. The tetrafluoropropyl group enhances environmental persistence and target-site binding, while the 3,5-dimethyl pattern restricts metabolic N‑demethylation, offering a differentiated degradation profile compared to non-fluorinated or mono-methyl analogues [1]. The compound can be used as a late-stage diversification point for sulfonamide, amide, or urea library synthesis [2].

Physicochemical Probe for Cellular Permeability Studies

With an XLogP3 of 1.8 and a single hydrogen-bond donor, the compound occupies a favorable region of CNS‑drug-like space. It can serve as a control probe when evaluating the permeability impact of incremental methylation on a fixed fluorinated template, especially in Caco‑2 or PAMPA assays where the des-methyl (log P 1.0) and mono-methyl (log P 1.4) analogs are run as comparators [1].

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold design
Fluorinated dimethyl-pyrazole core with tetrafluoropropyl chain
Kinase selectivity and metabolic stability profiling
Agrochemical lead optimization
Fluorinated pyrazole with blocked N-demethylation
Environmental persistence and target-site binding assays
Cellular permeability probe
Predicted log P and HBD count within CNS-drug-like range
Permeability comparison across methylated analogs
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